molecular formula C17H17N3O2 B6475978 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide CAS No. 2640843-50-9

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide

Cat. No.: B6475978
CAS No.: 2640843-50-9
M. Wt: 295.34 g/mol
InChI Key: DXNCXAIZLMAEFK-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide (CAS 2640843-50-9) is a high-purity chemical compound with a molecular formula of C17H17N3O2 and a molecular weight of 295.34 g/mol . This reagent features a unique hybrid structure incorporating both furan-2-carboxamide and 1-methyl-1H-pyrazole moieties, which are privileged scaffolds in medicinal chemistry known to contribute to a wide spectrum of biological activities . Compounds containing the pyrazole nucleus have been extensively researched and are reported to exhibit diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, making them valuable scaffolds in drug discovery efforts . The specific structural motifs present in this molecule suggest potential for exploration in various biochemical and pharmacological research applications. Furthermore, related pyrazole-carboxamide hybrids have demonstrated significant bioactive properties in scientific studies, such as acting as novel fungicides by targeting fungal mitochondrial function and disrupting critical cellular processes . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-15(9-11-19-20)14-6-4-13(5-7-14)8-10-18-17(21)16-3-2-12-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCXAIZLMAEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The 1-methyl-1H-pyrazole moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynones. For example, Scheme 1 in demonstrates the reaction of phenylhydrazine with methyl acetoacetate under acidic conditions to yield pyrazolones. Adapting this methodology, 1-methyl-1H-pyrazol-5-yl can be synthesized using methylhydrazine and acetylacetone:

CH3NHNH2+CH3COCH2COCH3HCl, EtOH1-methyl-1H-pyrazol-5-ol[1]\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{HCl, EtOH}} \text{1-methyl-1H-pyrazol-5-ol} \quad

Subsequent methylation using methyl iodide or dimethyl sulfate yields the 1-methyl derivative.

Suzuki-Miyaura Coupling for Aryl Functionalization

To attach the pyrazole to the phenyl ring, a palladium-catalyzed Suzuki-Miyaura coupling is employed. As shown in, Stille cross-coupling (e.g., Scheme 1 ) effectively links heterocycles to aromatic systems. For this target, 4-bromophenethylamine is reacted with 1-methyl-1H-pyrazol-5-ylboronic acid under Pd catalysis:

4-BrC6H4CH2CH2NH2+1-methyl-1H-pyrazol-5-yl-B(OH)2Pd(PPh3)4,Na2CO34-(1-methyl-1H-pyrazol-5-yl)phenethylamine[2]\text{4-BrC}6\text{H}4\text{CH}2\text{CH}2\text{NH}2 + \text{1-methyl-1H-pyrazol-5-yl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(1-methyl-1H-pyrazol-5-yl)phenethylamine} \quad

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O78
PdCl₂(dppf)K₃PO₄DMF65
Pd(OAc)₂/XPhosCs₂CO₃Toluene82

Amide Bond Formation with Furan-2-carboxylic Acid

Activation of Furan-2-carboxylic Acid

The carboxylic acid is activated as an acyl chloride or using coupling reagents. Scheme 2 in highlights HATU-mediated amidation for sterically hindered substrates. For this synthesis:

Furan-2-CO2H+HATUDIPEA, DMFFuran-2-CO-OAt[2]\text{Furan-2-CO}_2\text{H} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Furan-2-CO-OAt} \quad

Coupling with Phenethylamine

The activated furan-2-carbonyl is reacted with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine under mild conditions:

Furan-2-CO-OAt+4-(1-methyl-1H-pyrazol-5-yl)phenethylaminert, 12hN-2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylfuran-2-carboxamide[2]\text{Furan-2-CO-OAt} + \text{4-(1-methyl-1H-pyrazol-5-yl)phenethylamine} \xrightarrow{\text{rt, 12h}} \text{N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide} \quad

Table 2: Comparison of Coupling Reagents

ReagentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF258899
EDCl/HOBtCH₂Cl₂0→257595
DCCTHF256890

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (e.g., Scheme 1 in) reduces reaction times for pyrazole synthesis. For instance, cyclocondensation under MW at 150°C for 10 minutes achieves 94% yield vs. 6 hours under reflux.

Analytical Validation and Characterization

Critical characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 6.75 (dd, J = 3.6 Hz, 1H, furan-H).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₈N₃O₂: 316.1423; found: 316.1421 .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole moiety can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and pyrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a class of pyrazole- and furan-containing carboxamides, which are explored for their antiviral and enzyme-inhibitory properties. Key structural analogues and their comparative attributes are outlined below:

Compound Name Structural Features Binding Affinity/Activity ADMET/Stability
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide (Target) Furan-2-carboxamide, ethylphenyl linker, 1-methylpyrazole Strong binding to MPXV DPol and A42R; IC₅₀ not reported but MD confirms stability Promising ADMET properties; low RMSD (≤3.93 Å) in MD simulations
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Furan-2-carboxamide, piperazinyl-sulfonyl linker, 4-methylphenyl Moderate MPXV inhibition; weaker binding than target compound Limited ADMET data; requires preclinical validation
Dorsilurin K Natural flavonoid derivative High binding affinity to MPXV DPol; IC₅₀ = 0.8 µM Poor solubility; requires structural optimization
Mangostin Xanthone scaffold Broad-spectrum antiviral activity; IC₅₀ = 1.2 µM against MPXV Moderate metabolic stability; high plasma protein binding
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide, 2,4-difluorophenyl Not tested against MPXV; known for kinase inhibition (e.g., JAK2) Good oral bioavailability; low toxicity
(E)-N-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide, furan, dimethylaminobenzylidene Anticandidal activity; no MPXV data Poor aqueous solubility; unstable in acidic conditions

Key Findings from Comparative Analysis

Structural Determinants of Binding Affinity :

  • The target compound’s ethylphenyl linker and 1-methylpyrazole group enhance hydrophobic interactions with MPXV DPol’s active site, outperforming analogues with bulkier linkers (e.g., piperazinyl-sulfonyl in N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide) .
  • Furan-2-carboxamide contributes to π-π stacking with aromatic residues in viral proteins, a feature shared with Dorsilurin K but absent in Mangostin’s xanthone scaffold .

ADMET and Stability: The target compound exhibits superior metabolic stability compared to natural derivatives like Dorsilurin K, which suffer from rapid hepatic clearance . Low RMSD values (≤3.93 Å) in MD simulations indicate stable binding, contrasting with the conformational instability of carbohydrazide derivatives (e.g., (E)-N-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide) .

Therapeutic Potential: While Mangostin and Dorsilurin K show broader antiviral activity, the target compound’s specificity for MPXV proteins positions it as a lead candidate for monkeypox therapy . Fluorinated analogues (e.g., N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide) demonstrate better pharmacokinetics but lack MPXV-targeted data .

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications based on recent studies.

  • Molecular Formula : C20_{20}H19_{19}N3_3O3_3
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 2640886-26-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in modulating inflammatory responses.

Anticancer Activity

Recent research indicates that compounds with pyrazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50_{50} (µM) Reference
This compoundMCF73.79
Similar Pyrazole DerivativeSF26812.50
Similar Pyrazole DerivativeNCI-H46042.30

These findings suggest that the compound can inhibit the growth of cancer cells effectively, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism generally involves the inhibition of pro-inflammatory cytokines and pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole-containing compounds:

  • Study on MCF7 Cell Line : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 cells with an IC50_{50} value of 3.79 µM, indicating strong anticancer potential.
  • Inflammation Model : In models of inflammation, similar pyrazole derivatives were shown to reduce levels of inflammatory markers, suggesting a role in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole-phenyl intermediate. For example, coupling 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., triethylamine in DCM). Optimizing stoichiometry, temperature (e.g., 0–25°C), and catalyst choice (e.g., DMAP for acylation) can enhance yields .
  • Critical Steps : Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%). Monitoring by TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H at δ 7.5–8.0 ppm, furan protons at δ 6.3–7.2 ppm) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z ~335.16) .

Q. How can researchers design initial biological assays to screen for activity?

  • Methodology : Use in vitro assays targeting kinases or inflammatory enzymes (e.g., COX-2) due to structural similarity to pyrazole-based inhibitors. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations can identify cytotoxic potential. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay Validation : Ensure consistent cell passage numbers, serum conditions, and incubation times.
  • SAR Analysis : Compare analogs (e.g., replacing furan with thiophene or modifying the pyrazole methyl group) to isolate critical moieties. For example, methyl groups on pyrazole enhance lipophilicity and membrane permeability .
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational strategies are effective for predicting target interactions and mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., JAK3 or EGFR). Prioritize docking poses with hydrogen bonds to the amide group and π-π stacking with the pyrazole ring .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). CYP450 inhibition assays identify metabolic liabilities.
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Low solubility (<50 µg/mL) may require formulation with cyclodextrins .

Comparative and Structural Analysis

Q. How does this compound compare to structurally similar analogs in terms of target selectivity?

  • Key Findings :

  • Analog : N-[4-(2-oxo-2-(4-sulfonylpiperazin-1-yl)ethoxy)phenyl]furan-2-carboxamide shows improved kinase inhibition due to the sulfonyl group’s electronegativity .
  • Selectivity : Methyl substitution on pyrazole reduces off-target effects vs. bulkier groups (e.g., isopropyl) .

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